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Compound of Interest

Compound Name: Nifoxipam

Cat. No.: B1621971 Get Quote

Disclaimer: Nifoxipam is a designer benzodiazepine and is not approved for medical use in

many countries. The information provided herein is intended for research, scientific, and drug

development professionals for informational purposes only. It is not an endorsement of its use.

Much of the available data is derived from forensic analysis and case reports rather than

controlled clinical trials.

Introduction
Nifoxipam (also known as 3-hydroxydesmethylflunitrazepam) is a psychoactive substance of

the nitrobenzodiazepine class.[1][2] It is a known metabolite of the prescribed benzodiazepine

flunitrazepam and its N-desmethyl metabolite, fonazepam.[3][4] In recent years, nifoxipam has

emerged on the new psychoactive substances (NPS) market, sold online as a "research

chemical."[2][3] Structurally, it is the 3-hydroxy metabolite of fonazepam

(desmethylflunitrazepam).[3][5] Like other benzodiazepines, it is presumed to possess

anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[6][7] This guide

provides a comprehensive overview of the current understanding of nifoxipam's

pharmacokinetics and pharmacodynamics, based on available scientific literature.

Pharmacodynamics
Mechanism of Action
The primary mechanism of action for nifoxipam, consistent with the benzodiazepine class, is

the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5]
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[8] Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface of

the α and γ subunits.[9] This binding enhances the effect of the inhibitory neurotransmitter

GABA, increasing the frequency of chloride channel opening.[6][10] The resulting influx of

chloride ions leads to hyperpolarization of the neuron, decreasing its excitability and producing

a calming effect on the central nervous system.[6][8] The nitro group present on the

benzodiazepine ring of nifoxipam is suggested to enhance its affinity for GABA-A receptors

containing the α1 subunit.[5]

Caption: GABA-A receptor positive allosteric modulation by Nifoxipam.

Pharmacodynamic Effects
Nifoxipam is reported to produce strong tranquilizing and sleep-prolonging effects.[1][7] In

animal studies (mice), it exhibited lower toxicity compared to lormetazepam and flunitrazepam.

[1] The primary subjective effects reported in non-clinical settings are consistent with other

potent benzodiazepines.[2]

Table 1: Summary of Nifoxipam Pharmacodynamic Properties
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Parameter Description Citation(s)

Drug Class Nitrobenzodiazepine [5]

Mechanism of Action
GABA-A Receptor Positive

Allosteric Modulator
[5][8]

Primary Effects
Sedative, Anxiolytic, Hypnotic,

Muscle Relaxant, Amnesic
[2][6]

Receptor Affinity
Data not available in peer-

reviewed literature.
N/A

Potency

Considered highly potent;

effects may be more

pronounced than some

prescribed benzodiazepines.

[6][7]

Addiction Potential

Extremely physically and

psychologically addictive; high

potential for dependence.

[2][3]

Cross-Tolerance
Exhibits cross-tolerance with

all other benzodiazepines.
[3][11]

Experimental Protocols: Receptor Binding Assay
While specific binding affinity data for nifoxipam (e.g., Kᵢ, IC₅₀) are not readily available in

peer-reviewed literature, the standard method to determine a compound's affinity for the

benzodiazepine binding site on the GABA-A receptor is a radioligand displacement assay.[5]

[12]

Protocol: Radioligand Displacement Assay for GABA-A Receptor Affinity

Tissue Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cell

lines (e.g., HEK-293) recombinantly expressing specific GABA-A receptor subtypes.[12]

Incubation: The prepared membranes are incubated with a constant concentration of a

radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]flumazenil).[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1621971
https://www.benchchem.com/product/b1621971
https://www.smolecule.com/products/s1932993
https://psychonautwiki.org/wiki/Nifoxipam
https://headwatersfl.org/what-is-nifoxipam/
https://headwatersfl.org/what-is-nifoxipam/
https://datcs.com/2023/08/15/nifoxipam/
https://psychonautwiki.org/wiki/Nifoxipam
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214877/
https://www.researchgate.net/figure/Phase-I-biotransformation-pathways-of-flunitrazepam-fonazepam-and-nifoxipam-in-humans_fig1_308277221
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://www.benchchem.com/product/b1621971
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102643/
https://journals.indexcopernicus.com/search/article?articleId=4633391
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competition: The incubation is performed in the presence of various concentrations of the

unlabeled test compound (nifoxipam).

Separation: After reaching equilibrium, the bound and free radioligand are separated,

typically by rapid vacuum filtration through glass fiber filters.

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is

quantified using liquid scintillation counting.

Data Analysis: The data are used to generate a competition curve. The concentration of the

test compound that inhibits 50% of the specific binding of the radioligand is determined as

the IC₅₀ value. This value can be converted to an inhibition constant (Kᵢ) using the Cheng-

Prusoff equation, which reflects the affinity of the compound for the receptor.[5]

Pharmacokinetics
Absorption
Based on user reports, the onset of action following oral administration of nifoxipam is

estimated to be between 45 and 120 minutes.[4] The duration of effects is reported to be long,

ranging from 10 to 75 hours.[4][6] No formal studies on its bioavailability, time to maximum

concentration (Tₘₐₓ), or effects of different administration routes are available.

Distribution
Specific data on nifoxipam's volume of distribution and plasma protein binding are not

available. As the 3-hydroxy metabolite of desmethylflunitrazepam, the presence of the hydroxyl

group likely increases its polarity and water solubility compared to its parent compounds.[5][11]

Metabolism
Nifoxipam is extensively metabolized in the liver, likely by cytochrome P450 (CYP) enzymes.

[14] The enzymes responsible for the metabolism of its parent compound, flunitrazepam

(CYP2C19, CYP3A4, and CYP1A2), may also be involved in any further oxidative metabolism

of nifoxipam.[3][5]

The primary metabolic pathway identified in human urine involves two main steps:
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Phase I (Reduction): The nitro (NO₂) group at the C-7 position is reduced to an amino (NH₂)

group, forming 7-amino-nifoxipam.[3][5]

Phase I (Acetylation): The resulting amino metabolite is then acetylated to form 7-acetamino-

nifoxipam.[3][5][15]

A significant portion of the parent drug is also conjugated directly.

Phase II (Glucuronidation): Nifoxipam can be directly conjugated with glucuronic acid to

form a glucuronide conjugate.[3][15]

The most abundant metabolites identified as suitable targets for urine drug testing are 7-

acetaminonifoxipam and a glucuronide conjugate of the parent drug.[15]

Caption: Postulated metabolic pathway of Nifoxipam in humans.

Excretion
Nifoxipam and its metabolites are excreted primarily through the urine.[14][15] Due to its long

duration of action, a long elimination half-life is suspected, which could lead to drug

accumulation with repeated dosing.[6][14]

Table 2: Summary of Nifoxipam Pharmacokinetic Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214877/
https://www.benchchem.com/product/b1621971
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214877/
https://www.benchchem.com/product/b1621971
https://pubmed.ncbi.nlm.nih.gov/27071765/
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214877/
https://pubmed.ncbi.nlm.nih.gov/27071765/
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27071765/
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://www.j-initiative.org/fr/nifoxipam-2/nifoxipam
https://pubmed.ncbi.nlm.nih.gov/27071765/
https://headwatersfl.org/what-is-nifoxipam/
https://www.j-initiative.org/fr/nifoxipam-2/nifoxipam
https://www.benchchem.com/product/b1621971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description / Value Citation(s)

Administration Route
Primarily oral or sublingual in

non-clinical settings.
[4]

Onset of Action 45 - 120 minutes (oral). [4]

Duration of Effects 10 - 75 hours. [4]

Bioavailability Data not available. N/A

Metabolism

Hepatic; primary pathways are

nitro-reduction, acetylation,

and glucuronidation.

[3][14][15]

Primary Metabolites
7-acetaminonifoxipam,

Nifoxipam-glucuronide.
[3][15]

Elimination Half-life
Data not available; presumed

to be long.
[14]

Excretion Primarily renal (urine). [14][15]

Experimental Protocols: Metabolite Identification
The identification of nifoxipam metabolites in biological samples has been successfully

performed using advanced analytical chemistry techniques.[15]

Protocol: Metabolite Identification in Urine using nano-LC-HRMS

Sample Collection: Human urine samples are collected from individuals suspected of

nifoxipam ingestion.

Sample Preparation: Often, a simple "dilute-and-shoot" method is sufficient. Urine samples

may be diluted with a suitable solvent (e.g., methanol or the initial mobile phase) and

centrifuged to pellet any precipitates.[4]

Chromatographic Separation: The prepared sample is injected into a nano-liquid

chromatography (nano-LC) system. The analytes are separated on a C18 analytical column
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using a gradient elution program with mobile phases typically consisting of an aqueous

solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

Mass Spectrometric Detection: The eluent from the LC is introduced into a high-resolution

mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap

instrument.

Data Acquisition: Data is acquired in full-scan and data-dependent MS/MS modes. The

instrument detects the accurate mass of precursor ions (parent drug and potential

metabolites) and generates fragmentation spectra for identification.

Data Analysis: The accurate mass measurements and fragmentation patterns of detected

peaks are compared against the parent drug's structure and known metabolic

transformations (e.g., reduction, acetylation, glucuronidation) to tentatively identify

metabolites.[4][15]

Caption: General workflow for a pharmacokinetic study.

Conclusion
Nifoxipam is a potent, long-acting designer benzodiazepine that functions as a positive

allosteric modulator of the GABA-A receptor. Its pharmacokinetic profile is characterized by

extensive hepatic metabolism, primarily through nitro-reduction, acetylation, and

glucuronidation, followed by renal excretion. While its qualitative effects are well-described and

consistent with its drug class, there is a significant lack of quantitative, peer-reviewed data from

controlled studies regarding its binding affinity, potency, and key pharmacokinetic parameters

like elimination half-life and bioavailability. Professionals in research and drug development

should be aware of its properties and the current limitations in the scientific literature. Further

research is required to fully characterize its pharmacological and toxicological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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